3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride
CAS No.: 1220018-74-5
Cat. No.: VC2686224
Molecular Formula: C13H19ClFNO
Molecular Weight: 259.75 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride - 1220018-74-5](/images/structure/VC2686224.png)
Specification
CAS No. | 1220018-74-5 |
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Molecular Formula | C13H19ClFNO |
Molecular Weight | 259.75 g/mol |
IUPAC Name | 3-[2-(2-fluorophenoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C13H18FNO.ClH/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H |
Standard InChI Key | QKTHKUCETCYILA-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)CCOC2=CC=CC=C2F.Cl |
Canonical SMILES | C1CC(CNC1)CCOC2=CC=CC=C2F.Cl |
Introduction
Physical and Chemical Properties
Fundamental Properties
3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride possesses distinct physical and chemical properties that are important for understanding its behavior in various contexts. Based on structural analysis and comparison with similar compounds, we can establish a profile of its key properties.
Property | Value/Description |
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Molecular Formula | C13H19ClFNO |
Molecular Weight | Approximately 259.75 g/mol |
Physical State | Typically a crystalline solid at room temperature |
Solubility | Likely soluble in water, methanol, and other polar solvents |
Melting Point | Expected range: 180-240°C (based on similar structures) |
pH (aqueous solution) | Likely acidic due to hydrochloride salt formation |
Stability | Generally stable under standard laboratory conditions |
LogP | Estimated 2.0-3.0 (moderately lipophilic) |
Spectroscopic Properties
The spectroscopic profile of 3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride would typically include characteristic features that aid in its identification and structural confirmation. In NMR spectroscopy, the presence of the fluorine atom would create distinctive splitting patterns in adjacent protons, while the piperidine ring would show characteristic resonances for its constituent methylene and methine groups.
Synthetic Approaches and Preparation
General Synthetic Routes
The synthesis of 3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride likely follows pathways similar to those used for structurally related compounds. Based on established synthetic methods for phenoxyethylpiperidines, several potential routes can be proposed:
Nucleophilic Substitution Approach
One common approach involves the reaction of 3-substituted piperidine with 2-fluorophenoxyethyl halide (typically a bromide or chloride) through nucleophilic substitution. This approach typically proceeds through:
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Preparation of 2-fluorophenol from appropriate precursors
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Formation of 2-fluorophenoxyethyl halide by reaction with ethylene dihalide
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Nucleophilic substitution with 3-position piperidine
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Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent
Alternative Synthetic Pathways
Alternative synthetic routes might involve:
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Reductive amination approaches
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Ring-forming reactions to construct the piperidine moiety
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Late-stage fluorination strategies
Purification Methods
Purification of 3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride typically involves:
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Recrystallization from appropriate solvent systems
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Column chromatography for intermediate purification
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Salt formation and precipitation
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Where necessary, vacuum distillation of intermediates
Similar compounds have been purified through recrystallization from solvent mixtures such as ethanol/ether or acetone/hexane to obtain high-purity material suitable for biological or pharmaceutical applications.
Structural Characterization
Spectroscopic Analysis
Structural characterization of 3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride would typically involve multiple complementary analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR would reveal characteristic signals for:
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The piperidine ring protons (typically multiplets in the 1.5-3.5 ppm range)
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The ethylene linker protons (typically triplets around 2.5-4.0 ppm)
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The aromatic protons of the fluorophenoxy group (typically complex patterns in the 6.8-7.5 ppm range)
19F-NMR would show a characteristic signal for the fluorine atom at the 2-position of the phenoxy ring, typically in the -120 to -140 ppm range (relative to CFCl3).
Mass Spectrometry
Mass spectrometric analysis would typically reveal:
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A molecular ion peak corresponding to the free base (M-HCl)+
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Characteristic fragmentation patterns, including loss of the fluorophenoxy group
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Isotope patterns consistent with the presence of chlorine in the salt form
X-ray Crystallography
X-ray crystallographic analysis, when available, provides definitive structural confirmation, including:
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Bond lengths and angles
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Crystal packing arrangements
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Hydrogen bonding networks that may influence physical properties
Chemical Reactivity
Reactive Centers
3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride contains several reactive centers that influence its chemical behavior:
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The piperidine nitrogen (as the hydrochloride salt) - capable of acid-base reactions
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The fluorophenoxy group - subject to nucleophilic aromatic substitution under certain conditions
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The ether linkage - potentially cleavable under strong acidic conditions
Acid-Base Reactions
As a hydrochloride salt, the compound can undergo neutralization to form the free base, which is typically more soluble in organic solvents. The pKa of the conjugate acid is expected to be in the range of 8-10, similar to other piperidine derivatives.
Oxidation Reactions
The piperidine nitrogen can undergo oxidation to form N-oxide derivatives, which might serve as useful synthetic intermediates for further transformations.
Comparative Analysis with Structurally Related Compounds
Structural Analogs
Several compounds share structural similarities with 3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride, including those with different halogen substitution patterns or altered heterocyclic components.
Structure-Property Relationships
The positioning of substituents on the phenoxy ring significantly influences physicochemical properties and potential biological activities:
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Ortho-fluoro substitution (as in the title compound) creates a specific electronic environment that affects the electron distribution across the aromatic ring
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Different halogen substitutions alter lipophilicity, metabolic stability, and binding interactions
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Modification of the heterocyclic component (piperidine vs. piperazine) affects basicity, solubility, and hydrogen-bonding capabilities
Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC methods for 3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride would typically employ:
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Reverse-phase columns (C18 or similar)
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Mobile phases containing buffer systems (phosphate or acetate) with organic modifiers (acetonitrile or methanol)
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UV detection at wavelengths appropriate for the aromatic system (typically 210-280 nm)
Gas Chromatography (GC)
GC analysis would typically require derivatization of the compound to improve volatility and peak shape. Typical approaches might include:
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Silylation of the salt form to produce a more volatile derivative
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Use of specialized columns for basic compounds
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Mass spectrometric detection for enhanced sensitivity and specificity
Spectroscopic Methods
Beyond the structural characterization methods mentioned earlier, quantitative analytical methods might include:
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UV-Visible spectroscopy, utilizing the aromatic chromophore
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Fluorescence techniques, if the compound exhibits fluorescent properties
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Infrared spectroscopy for functional group identification
Future Research Directions
Synthetic Optimization
Future research might focus on developing more efficient synthetic routes to 3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride and its analogs, potentially including:
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Catalytic approaches to key bond-forming steps
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Flow chemistry methodologies for scalable production
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Green chemistry approaches to reduce waste and environmental impact
Biological Evaluation
Comprehensive evaluation of the biological activity profile of 3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride would be valuable, potentially including:
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Receptor binding studies across a range of targets
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Cellular assays to determine functional activity
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In vivo models for promising activity profiles
Structural Modifications
Systematic exploration of structural modifications could yield valuable structure-activity relationships:
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Variation of the halogen substituent and its position
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Modification of the linker length and composition
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Exploration of alternative heterocyclic systems
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